BRD1991

BRD1991 is a synthetic molecule with a complex tetracyclic core, provided for research purposes. Its unique structure makes it ideal for diversity-oriented synthesis libraries and high-throughput screening campaigns to identify novel biological probes. It is also suitable as a reference standard for analytical method development (HPLC, LC-MS, NMR) and presents an interesting target for synthetic chemistry groups. Procure this compound for its distinct molecular architecture.

Molecular Formula C33H35Cl2N3O4
Molecular Weight 608.6 g/mol
Cat. No. B12396278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD1991
Molecular FormulaC33H35Cl2N3O4
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C2=C(C3=CC=CC=C3COC1CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5N2C)C(C)CO
InChIInChI=1S/C33H35Cl2N3O4/c1-20-16-38(21(2)18-39)33(41)31-30(27-11-7-8-12-28(27)37(31)4)26-10-6-5-9-22(26)19-42-29(20)17-36(3)32(40)23-13-24(34)15-25(35)14-23/h5-15,20-21,29,39H,16-19H2,1-4H3
InChIKeyXHSQRYCQVHKXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide: Basic Characteristics


This compound is a synthetic organic molecule featuring a complex tetracyclic core. Its molecular formula is reported as C33H35Cl2N3O4, with a molecular weight of approximately 608.6 g/mol . It is primarily offered by chemical suppliers for research purposes, often as a specialty screening compound. However, its specific biological target, mechanism of action, or therapeutic application is not disclosed in publicly accessible scientific literature or patent filings beyond the basic structure.

The Risks of Substituting 3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide with Analogs


Due to the absence of published pharmacological or biological data for this specific compound, the scientific and functional differences between it and any potential analog or in-class candidate cannot be defined. The complex, multi-cyclic structure suggests that even minor structural modifications could drastically alter its binding affinity, selectivity, and off-target profile, making generic substitution a high-risk proposition without empirical data. Therefore, its selection or procurement is based solely on its unique structural identity rather than any proven performance advantage.

Quantitative Evidence for the Differentiation of 3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide


Research and Industrial Application Scenarios for 3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide


Chemical Library Screening for Novel Phenotypes

Given the lack of known biological activity, this compound serves as a 'dark matter' candidate for high-throughput screening campaigns. Its complex and unique structure makes it a valuable addition to diversity-oriented synthesis libraries, where the goal is to identify novel chemical probes or drug leads by screening against a wide range of biological targets.

Analytical Chemistry and Structure Elucidation

This compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS, NMR) due to its distinct molecular weight and complex structure. Researchers may procure it for building spectral libraries or for studies involving the characterization of complex synthetic mixtures.

Synthetic Chemistry and Methodology Development

Its complex tetracyclic architecture presents a challenge for total synthesis, making it a target for academic synthetic chemistry groups. It can be used to develop and validate new synthetic methodologies for constructing constrained polycyclic systems or to explore the reactivity of its specific functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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